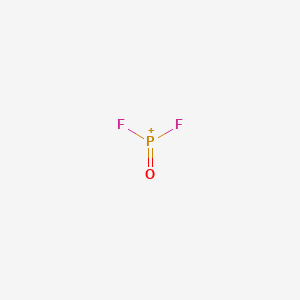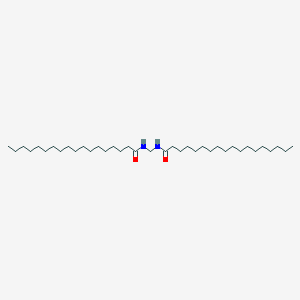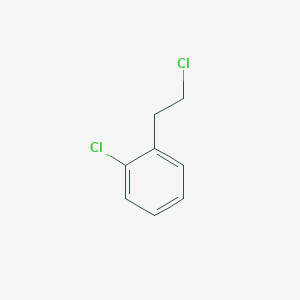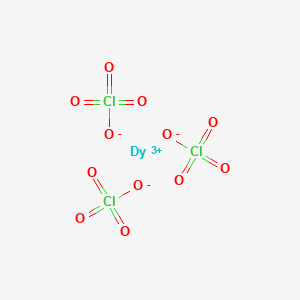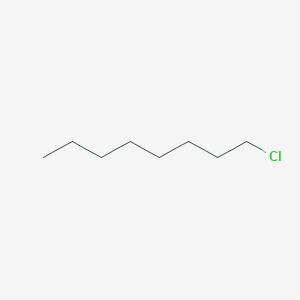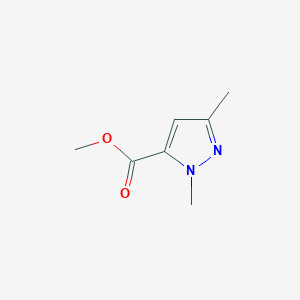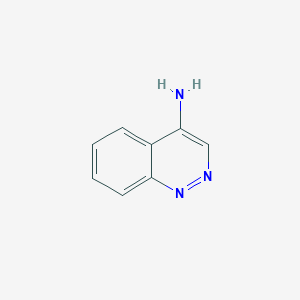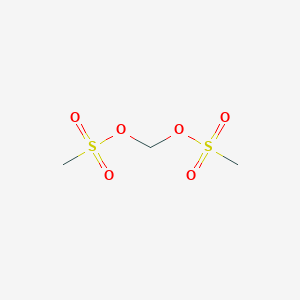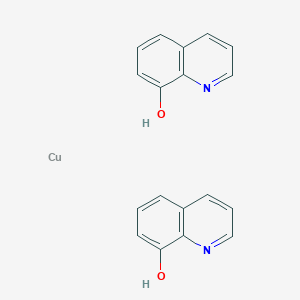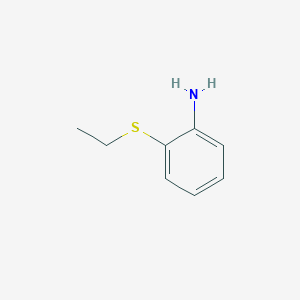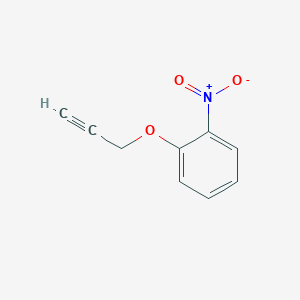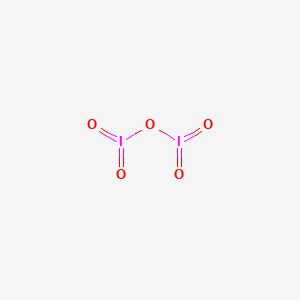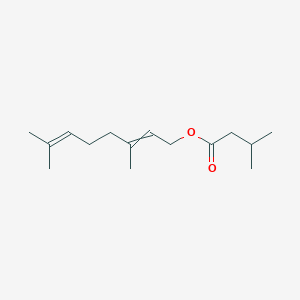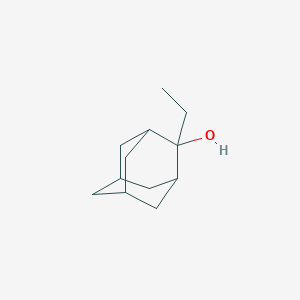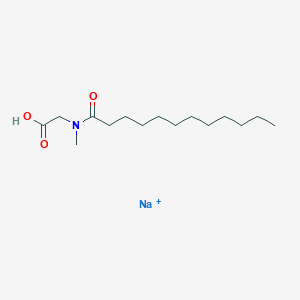
ラウロイルサルコシンナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium lauroyl sarcosinate is an sodium salt of an acyl derivative of sarcosine, which is a natural amino acid found in muscles and other body tissues. Acyl sarcosines are considered modifiŽed fatty acids in which the hydrocarbon chains are interrupted by an amidomethyl group in the alpha position. They are used as hair-conditioning agents and surfactant-cleansing agents in cosmetics, as well as to improve wetting and penetration of topical pharmaceutical products. Acyl sarcosines and their sodium salts are also used in the metal finishing and processing industries for their crystal modifying, anti-rust, and anti-corrosion properties. (L1892, A2881)
科学的研究の応用
炭酸塩系リン鉱石の選鉱のための選択性コレクター
N-ラウロイルサルコシンナトリウム(SNLS)は、ドロマイト-アパタイト分離のための選択性浮選コレクターとして使用されてきました . pH、条件時間、およびコレクター量の、アパタイトとドロマイトの両方の鉱物の浮選性能への影響は、単一鉱物および二元混合鉱物の浮選実験を使用して調査されました .
アパタイト-カルサイト浮選分離のための選択性コレクター
SNLSは、抑制剤なしでアパタイトからカルサイトを選択的に分離するためのコレクターとして使用されました . 実験から、SNLSは、アパタイトと比較してカルサイトとの選択性が高く、親和性も強いことが明らかになり、pH10ではアパタイトの浮選にほとんど影響を与えないことが観察されました .
様々な実験における界面活性剤
ラウリルサルコシンナトリウムは、DNA抽出、タンパク質精製、クロマトグラフィーなど、様々な実験で界面活性剤として一般的に使用されています .
生化学アッセイ
ラウリルサルコシンナトリウムは、酵素結合免疫吸着アッセイ(ELISA)やウエスタンブロッティングなど、様々な生化学アッセイにも使用されています .
膜タンパク質および糖タンパク質の可溶化および分離
N-ラウロイルサルコシンは、膜タンパク質および糖タンパク質の可溶化および分離に使用されます .
RNA精製中の細胞溶解ステップ
作用機序
Target of Action
Sodium lauroylsarcosinate, also known as sarcosyl, is an anionic surfactant derived from sarcosine . Its primary targets are the lipid molecules on the surface of cells. It interacts with these molecules due to its amphiphilic nature, which means it has both hydrophobic and hydrophilic properties .
Mode of Action
Sodium lauroylsarcosinate works by reducing the surface tension of liquids, allowing it to interact more efficiently with other molecules . It is a type of anionic surfactant that interacts with positively charged molecules, such as proteins, by forming micelles . This interaction is facilitated by the hydrophobic 12-carbon chain (lauroyl) and the hydrophilic carboxylate .
Biochemical Pathways
Sodium lauroylsarcosinate affects the lipid metabolism pathway. It has been shown to have a significant impact on the skin lipidome, mainly manifested by the increase of phosphatidylglycerol (PG) and phosphatidylcholine (PC), and the decrease of ceramides .
Pharmacokinetics
Due to its surfactant properties, it is known to be soluble in water, ethanol, or glycerol . It is stable under normal temperature and pressure , suggesting that it may have good bioavailability.
Result of Action
The action of Sodium lauroylsarcosinate results in changes at the molecular and cellular level. It also causes a shift in the structure of the prokaryotic microbiome, mainly reflected by the increase in Acinetobacter, Escherichia-Shigella, Streptococcus, and Ralstonia .
Action Environment
The action of Sodium lauroylsarcosinate can be influenced by environmental factors. For instance, its effectiveness can be affected by the pH of the solution it is in . Additionally, it has been found that Sodium lauroylsarcosinate is stable under normal conditions, and is resistant to heat, acid, and alkali , suggesting that it can maintain its action, efficacy, and stability in a variety of environmental conditions.
生化学分析
Biochemical Properties
Sodium lauroylsarcosinate is amphiphilic due to the hydrophobic 12-carbon chain (lauroyl) and the hydrophilic carboxylate . This property allows it to interact with various biomolecules, particularly lipids, and proteins in the cell membrane. It can attract excess oil and dirt, then carefully remove the grime by emulsifying it so it rinses easily away with water .
Cellular Effects
Sodium lauroylsarcosinate has been shown to have effects on the skin’s microbiome and lipidome . It does not extensively influence skin biophysical parameters but causes a decrease in porphyrin . After using a facial cleanser containing Sodium lauroylsarcosinate for 3 weeks, the alpha diversity of the prokaryotic microbial community decreased significantly .
Molecular Mechanism
The molecular mechanism of Sodium lauroylsarcosinate involves its interaction with other surfactants. For instance, the addition of an equal mixture of Sodium lauroylsarcosinate and the non-ionic surfactant sorbitan monolaurate (S20) to a buffered water:ethanol solution led to the formation of micelle-like aggregates . These aggregates can help carry other small molecules, such as drugs, through the skin .
Temporal Effects in Laboratory Settings
In laboratory settings, Sodium lauroylsarcosinate has shown changes over time. For instance, after using a facial cleanser containing Sodium lauroylsarcosinate for 3 weeks, there was a significant decrease in the alpha diversity of the prokaryotic microbial community .
Transport and Distribution
Sodium lauroylsarcosinate, due to its amphiphilic nature, can be distributed within cells and tissues by interacting with various transporters or binding proteins
特性
CAS番号 |
137-16-6 |
|---|---|
分子式 |
C15H29NNaO3 |
分子量 |
294.39 g/mol |
IUPAC名 |
sodium;2-[dodecanoyl(methyl)amino]acetate |
InChI |
InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;/h3-13H2,1-2H3,(H,18,19); |
InChIキー |
BZXMNFQDWOCVMU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
異性体SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)O.[Na] |
Key on ui other cas no. |
137-16-6 |
物理的記述 |
Dry Powder, Liquid; Liquid White powder; [Sigma-Aldrich MSDS] |
ピクトグラム |
Corrosive; Acute Toxic; Irritant |
同義語 |
Gardol lauroyl sarcosine N-dodecanoyl-N-methylglycine N-lauroyl sarcosinate N-lauroyl sarcosine N-lauroyl-N-methylaminoacetic acid N-lauroylsarcosinate N-lauroylsarcosine N-lauroylsarcosine sodium salt N-methyl-N-(1-oxododecyl)glycine sodium salt (1:1) sarcosyl NL sarkosyl sarkosyl L sarkosyl NL sarkosyl NL 30 sarkosyl, ammonium salt sarkosyl, potassium salt sodium lauroyl sarcosinate sodium N-lauroyl sarcosinate sodium N-lauroylsarcosinate sodium N-laurylsarcosinate |
蒸気圧 |
0.02 [mmHg] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


